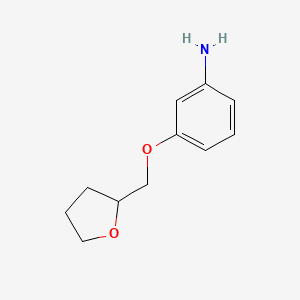
3-(Oxolan-2-ylmethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Oxolan-2-ylmethoxy)aniline” is a chemical compound with the molecular formula C11H15NO2 . It has an average mass of 193.242 Da and a monoisotopic mass of 193.110275 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study by Dagdag et al. (2019) demonstrated that aromatic epoxy monomers, including compounds structurally related to 3-(Oxolan-2-ylmethoxy)aniline, act as effective corrosion inhibitors for carbon steel in acidic solutions. These compounds, characterized using various spectroscopy techniques, showed high effectiveness in preventing corrosion, with inhibition efficiency as high as 95.4%. The study combined computational and experimental methods to analyze the adsorption behavior and corrosion inhibition mechanisms of these compounds (Dagdag et al., 2019).
Polymerization and Material Synthesis
Gospodinova and Terlemezyan (1998) explored the oxidative polymerization of aniline, leading to the production of polyaniline (PANI), a polymer with potential applications in alternative energy sources, non-linear optics, and membranes. This research is relevant to the understanding of how this compound might behave in polymerization processes, contributing to the development of novel materials with specific properties (Gospodinova & Terlemezyan, 1998).
Wastewater Treatment
Brillas and Sauleda (1997) introduced a novel electrochemical method, peroxi-coagulation, for wastewater treatment, focusing on the degradation of aniline. This method may provide insights into how derivatives of aniline, like this compound, could be involved in advanced wastewater treatment processes (Brillas & Sauleda, 1997).
Environmental Bioremediation
Liu et al. (2002) reported on a bacterial strain capable of degrading aniline, providing a potential avenue for bioremediation involving aniline derivatives. Understanding the microbial degradation of aniline can inform strategies for environmental cleanup, particularly in contexts where compounds like this compound are present (Liu et al., 2002).
Electrochemical Sensors
Shoji and Freund (2001) explored the use of poly(aniline) in sensor applications, particularly as a pH electrode. This research might be extended to derivatives of aniline, like this compound, in developing novel electrochemical sensors for various applications (Shoji & Freund, 2001).
Eigenschaften
IUPAC Name |
3-(oxolan-2-ylmethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-9-3-1-4-10(7-9)14-8-11-5-2-6-13-11/h1,3-4,7,11H,2,5-6,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQCUFIWUNCZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2810907.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)amino]acetamide](/img/structure/B2810908.png)
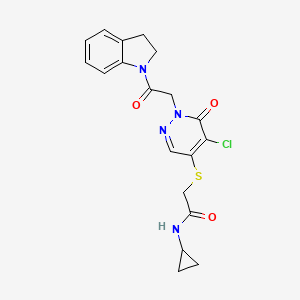
![1-(3-Chloro-4-methylphenyl)-3-[(4-methylphenyl)methylamino]pyrazin-2-one](/img/structure/B2810914.png)
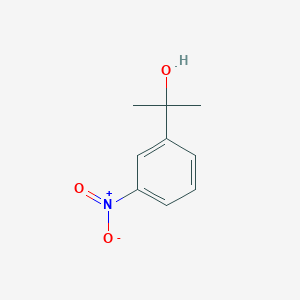
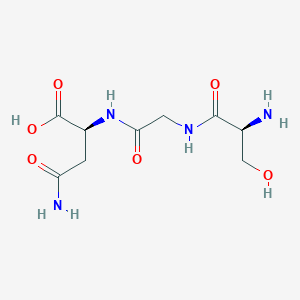
![ethyl 4-(4-fluorophenyl)-2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2810918.png)
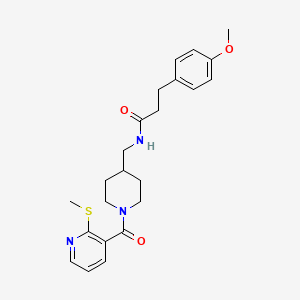

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2810924.png)
![[2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2810925.png)
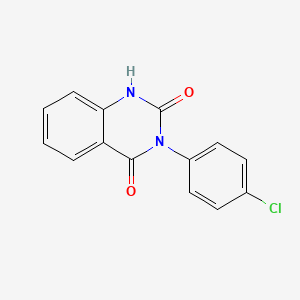
![N-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B2810927.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2810930.png)
